

Application Notes and Protocols for DIPSO Sodium Salt in Enzyme Assays

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Compound of Interest

Compound Name: DIPSO sodium salt

Cat. No.: B022819

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Audience: Researchers, scientists, and drug development professionals.

Introduction

DIPSO (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) is a zwitterionic biological buffer, one of the "Good's buffers," valued for its compatibility with various biological systems. Its pKa of 7.6 at 25°C makes it an effective buffer in the physiological pH range of 7.0 to 8.2.[1] This characteristic is particularly advantageous for enzyme assays, where maintaining a stable pH is critical for accurate and reproducible measurements of enzyme activity. Enzymes often exhibit optimal activity within a narrow pH range, and deviations can lead to reduced activity or even denaturation.[2]

Properties and Advantages of DIPSO Buffer

DIPSO offers several benefits for use in enzyme assays:

- **Physiological pH Range:** Its effective buffering range of pH 7.0-8.2 is suitable for a wide variety of enzymes that function under neutral to slightly alkaline conditions.[1]
- **High Water Solubility:** DIPSO is readily soluble in aqueous solutions, simplifying buffer preparation.
- **Minimal Metal Ion Binding:** While it can form complexes with some metal ions, its tendency to do so is often negligible for many biologically relevant cations, which is an advantage over

buffers like phosphate that can precipitate with divalent cations.[3]

- **Stability:** The pH of DIPSO buffers shows minimal fluctuation with changes in temperature and ionic strength, contributing to the consistency of experimental conditions.[3]

Considerations: It is important to note that DIPSO can form complexes with certain metal ions, which may interfere with assays involving metalloenzymes.[1] Therefore, buffer selection should be optimized for any new enzyme to ensure compatibility.[4][5]

Quantitative Data Summary

The physicochemical properties of **DIPSO sodium salt** are summarized in the table below.

Property	Value	Reference
Chemical Name	3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid	[1]
CAS Number	68399-80-4	
Molecular Formula	C ₇ H ₁₇ NO ₆ S	
Molecular Weight	243.28 g/mol	
pKa (25°C)	7.4 - 7.8	
Useful pH Range	7.0 - 8.2	[1]

Recommended Concentrations

While specific optimal concentrations can be enzyme-dependent, a general working concentration for "Good's buffers" like DIPSO in enzyme assays typically ranges from 20 mM to 100 mM. For routine assays, a concentration of 50 mM is often a suitable starting point.

Application	Recommended Concentration Range	pH Range
General Enzyme Assays	20 - 100 mM	7.0 - 8.2
Alkaline Phosphatase Assays	50 - 100 mM	7.5 - 8.2
Kinase/Phosphatase Assays	20 - 50 mM	7.0 - 7.5

Experimental Protocols

Protocol 1: Preparation of 1 M DIPSO Stock Solution

Materials:

- DIPSO, sodium salt (MW: 265.28 g/mol)
- High-purity, deionized water
- Calibrated pH meter
- 1 M NaOH and 1 M HCl for pH adjustment
- Volumetric flask

Procedure:

- Weigh out 26.53 g of **DIPSO sodium salt**.
- Dissolve the powder in approximately 80 mL of deionized water in a beaker with a magnetic stirrer.
- Once fully dissolved, transfer the solution to a 100 mL volumetric flask.
- Carefully adjust the pH to the desired value (e.g., 7.6) using 1 M HCl. Use a calibrated pH meter for accurate measurement.
- Bring the final volume to 100 mL with deionized water.

- Sterilize the solution by filtering through a 0.22 μm filter.
- Store the stock solution at 4°C.

Protocol 2: Alkaline Phosphatase (ALP) Activity Assay using DIPSO Buffer

This protocol describes a colorimetric assay to measure the activity of alkaline phosphatase using p-nitrophenyl phosphate (pNPP) as a substrate. The reaction produces p-nitrophenol (pNP), a yellow product that can be quantified by measuring its absorbance at 405 nm.

Materials:

- Alkaline Phosphatase (ALP) enzyme
- p-Nitrophenyl Phosphate (pNPP) substrate
- DIPSO buffer (prepared as described below)
- Stop Solution (e.g., 3 M NaOH)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

Reagent Preparation:

- DIPSO Assay Buffer (50 mM, pH 8.0):
 - Dilute the 1 M DIPSO stock solution (pH adjusted to 8.0) 1:20 with deionized water. For example, add 5 mL of 1 M DIPSO stock to 95 mL of deionized water.
 - This buffer will be used for all dilutions and as the reaction buffer.
- pNPP Substrate Solution (10 mM):
 - Dissolve pNPP tablets or powder in the DIPSO Assay Buffer to a final concentration of 10 mM. Prepare this solution fresh before each experiment and protect it from light.

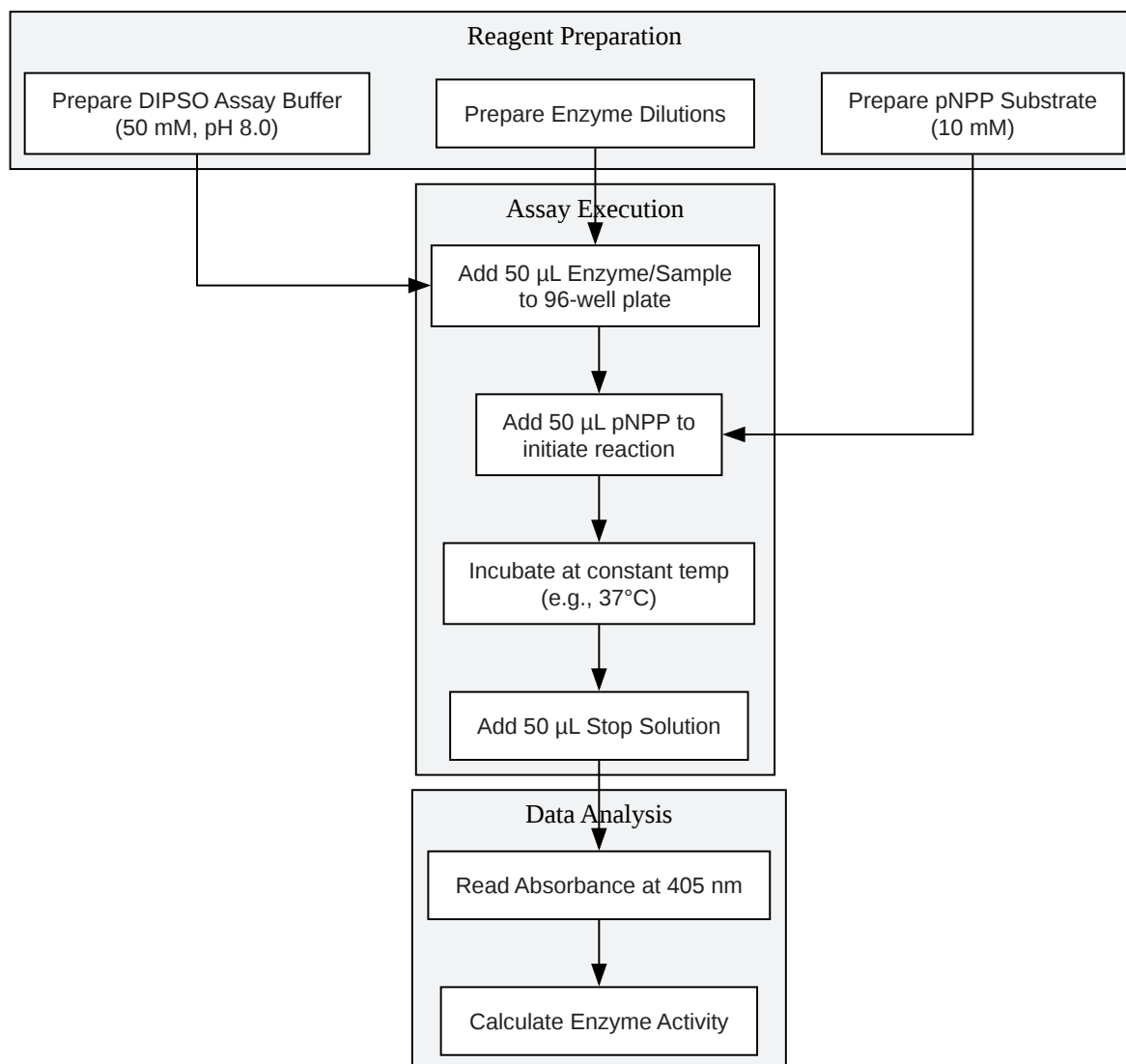
- Enzyme Solution:
 - Prepare a stock solution of ALP in the DIPSO Assay Buffer. The final concentration will depend on the specific activity of the enzyme preparation.
 - Perform serial dilutions of the enzyme in cold DIPSO Assay Buffer to determine the optimal concentration that yields a linear reaction rate over the desired time course.

Assay Procedure:

- Sample Preparation: If testing ALP activity from biological samples (e.g., cell lysates, serum), prepare the samples in cold DIPSO Assay Buffer.[3] Centrifuge to remove any insoluble material.
- Reaction Setup:
 - Add 50 μ L of the sample or diluted enzyme standard to each well of a 96-well plate.
 - For blank wells, add 50 μ L of DIPSO Assay Buffer without the enzyme.
- Initiate Reaction:
 - To start the reaction, add 50 μ L of the 10 mM pNPP Substrate Solution to each well.
 - Mix gently by tapping the plate or using a plate shaker for 30 seconds.
- Incubation:
 - Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-60 minutes). Protect the plate from light during incubation.
- Stop Reaction:
 - After the incubation period, add 50 μ L of Stop Solution (3 M NaOH) to each well to terminate the enzymatic reaction. The stop solution also enhances the color of the pNP product.
- Measurement:

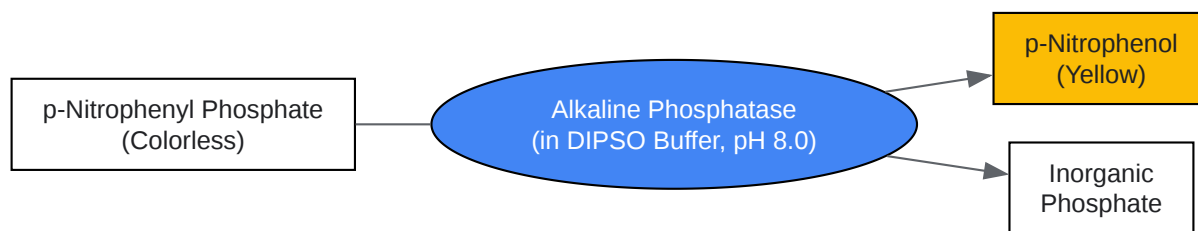
- Measure the absorbance of each well at 405 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank wells from the absorbance of the sample wells.
 - Calculate the concentration of pNP produced using a standard curve prepared with known concentrations of pNP.
 - Determine the enzyme activity, typically expressed in units (U), where 1 U is the amount of enzyme that hydrolyzes 1 μmol of pNPP per minute under the specified conditions.

Visualizations



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Caption: Workflow for a typical alkaline phosphatase enzyme assay.



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Caption: Principle of the colorimetric alkaline phosphatase assay.

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